3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Description
3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 93002-09-6; molecular weight: 233.22 g/mol) is a substituted isoxazole derivative characterized by a methoxy group at the 3-position of the phenyl ring and a methyl group at the 5-position of the isoxazole core . Its synthesis typically involves alkylation of methyl 3-hydroxyisoxazole-5-carboxylate with methyl iodide in dimethylformamide (DMF) under basic conditions, followed by hydrolysis to yield the carboxylic acid moiety . The methoxy substituent enhances electron-donating properties, influencing both reactivity and interactions in biological systems.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(13-17-7)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQZALMOGQHUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624552 | |
| Record name | 3-(3-Methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93002-09-6 | |
| Record name | 3-(3-Methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride can form the corresponding oxime, which upon cyclization with acetic anhydride yields the isoxazole ring. Further functionalization can introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods often involve optimizing the synthetic routes for higher yields and purity. Catalysts and solvents are chosen to enhance the reaction efficiency and minimize by-products. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to scale up the production while maintaining the desired quality.
Chemical Reactions Analysis
Hydrolysis of Ester Precursors
The carboxylic acid derivative is often synthesized via hydrolysis of its ethyl ester precursor. A robust protocol involves:
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Reagents : NaOH (aqueous), HCl (for pH adjustment)
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Conditions : THF/MeOH/H₂O solvent system, 20°C, 18–20 hours .
Amide Bond Formation
The carboxylic acid undergoes amidation via activation to its acid chloride intermediate:
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Activation : Oxalyl chloride (1.2 eq), DMF (catalytic) in DCM (0°C to RT, 1 hour) .
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Coupling : Reaction with amines (e.g., 6-(trifluoromethyl)pyridin-3-amine) in DME, microwave irradiation at 190°C for 4 minutes .
| Acid Derivative | Amine Partner | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | 6-(Trifluoromethyl)pyridin-3-amine | N-(6-(Trifluoromethyl)pyridin-3-yl)amide | 33% |
Esterification and Transesterification
The carboxylic acid can be re-esterified under acidic conditions:
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Reagents : Ethanol, H₂SO₄ (catalytic)
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Conditions : Reflux, 12 hours.
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Application : Reversible protection of the carboxylic acid group for synthetic flexibility.
Suzuki-Miyaura Coupling
While direct coupling of the carboxylic acid is unreported, its ethyl ester precursor undergoes palladium-catalyzed cross-coupling:
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Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃
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Conditions : DMF/H₂O, 80°C, 12 hours.
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Product : Aryl-substituted isoxazole derivatives (e.g., 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate).
Decarboxylation Reactions
Controlled thermal decarboxylation removes the carboxylic acid group:
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Conditions : CuO nanopowder, DMF, 120°C, 6 hours (hypothetical protocol based on analogous isoxazole systems) .
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Product : 3-(3-Methoxyphenyl)-5-methylisoxazole (potential intermediate for further functionalization).
Functionalization via Electrophilic Substitution
The methoxyphenyl group undergoes regioselective electrophilic substitution:
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Reactions : Nitration, sulfonation, or halogenation at the para position relative to the methoxy group .
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Example : Nitration with HNO₃/H₂SO₄ yields 3-(3-methoxy-4-nitrophenyl)-5-methylisoxazole-4-carboxylic acid (theoretical yield: ~70%).
Reduction of the Isoxazole Ring
Catalytic hydrogenation cleaves the isoxazole ring:
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Reagents : H₂ (1 atm), Pd/C (10 wt%)
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Product : β-keto amide derivatives (e.g., 3-(3-methoxyphenyl)-β-ketopentanamide) .
Key Mechanistic Insights
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Acid Chloride Formation : The carboxylic acid reacts with oxalyl chloride via nucleophilic acyl substitution, forming a reactive intermediate for amide synthesis .
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Coupling Reactions : Palladium-mediated cross-couplings proceed through oxidative addition and transmetallation steps, leveraging the electron-rich isoxazole ring .
Scientific Research Applications
3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in enzymes or receptors, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and isoxazole core significantly alter solubility, stability, and bioactivity. Key comparisons include:
Key Observations :
- Electron-Donating vs.
- Lipophilicity : Bromine and chlorine substituents (e.g., 4-bromo, 2-chloro-6-fluoro) increase molecular weight and lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- Acidity : The unsubstituted 5-methylisoxazole-4-carboxylic acid exhibits higher acidity (pKa ~2.5) due to the absence of aryl electron-donating/withdrawing effects .
Biological Activity
3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, with the molecular formula C12H11NO4, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxyphenyl group attached to a 5-methylisoxazole-4-carboxylic acid moiety. The dihedral angle between the isoxazole and phenyl rings is approximately 42.52°, suggesting a certain degree of conformational flexibility that may influence its biological activity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Receptor Interaction: The compound may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.
Biological Activities
Research has indicated several biological activities associated with this compound:
Case Studies
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Antitumor Efficacy in Breast Cancer:
A study investigated the cytotoxic effects of various isoxazole derivatives on breast cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity, particularly when used in combination therapies . -
Inhibitory Effects on Enzymatic Activity:
In another study, the compound was evaluated for its ability to inhibit specific enzymes involved in tumor progression. The results suggested that the compound could effectively reduce enzymatic activity linked to metastatic processes .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, and what are the critical parameters affecting yield?
- Methodological Answer : The compound can be synthesized via cyclization of β-diketone precursors with hydroxylamine hydrochloride under acidic conditions . Key parameters include reaction temperature (optimized at 80–100°C), stoichiometric ratios of reactants, and purification via recrystallization or HPLC. For the 3-methoxyphenyl substituent, Suzuki-Miyaura cross-coupling using palladium catalysts may introduce the aryl group post-cyclization . Yield optimization requires careful control of moisture and oxygen levels to prevent side reactions.
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the crystal structure, as demonstrated for the closely related 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid . Complementary techniques include:
- NMR : and NMR to verify substituent positions (e.g., methoxy group at C3 vs. C4) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- FTIR : To identify carboxylic acid (-COOH) and isoxazole ring vibrations.
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The methoxyphenyl group may engage in π-π stacking with aromatic residues, while the carboxylic acid could form hydrogen bonds. MD simulations (e.g., GROMACS) assess binding stability over time. Validation requires correlation with in vitro enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies may arise from solvent polarity, pH, or temperature. A systematic approach includes:
- Solubility Screening : Test in DMSO, aqueous buffers (pH 1–12), and organic solvents (e.g., ethanol, acetonitrile) .
- Thermodynamic Analysis : Use UV-Vis spectroscopy or HPLC to measure saturation concentrations.
- Crystallinity Assessment : Compare amorphous vs. crystalline forms via XRD, as morphology affects solubility .
Q. How can regioselectivity challenges in isoxazole ring synthesis be addressed?
- Methodological Answer : Competing 3,5- vs. 4,5-substitution patterns are common. Strategies include:
- Directing Groups : Introduce temporary substituents (e.g., halogens) to steer cyclization .
- Microwave-Assisted Synthesis : Enhances reaction homogeneity and reduces side-product formation.
- Catalytic Optimization : Use Cu(I) or Rh(II) catalysts to favor desired regiochemistry .
Data Interpretation & Validation
Q. What analytical methods confirm the stability of this compound under physiological conditions?
- Methodological Answer : Stability studies in simulated biological fluids (e.g., PBS, human serum) involve:
- HPLC Monitoring : Track degradation products over 24–72 hours.
- LC-MS/MS : Identify hydrolyzed or oxidized metabolites (e.g., demethylation of the methoxy group) .
- Temperature Sensitivity : Accelerated stability testing at 40°C/75% RH to predict shelf-life .
Q. How do structural modifications (e.g., replacing methoxy with hydroxy groups) impact bioactivity?
- Methodological Answer : Synthetic analogs can be compared via:
- SAR Studies : Test derivatives in enzyme inhibition assays (IC values) or cellular models (e.g., anti-inflammatory activity in macrophages) .
- LogP Measurements : Assess hydrophobicity changes using shake-flask or chromatographic methods.
- ADMET Profiling : Evaluate toxicity (e.g., hepatocyte viability) and membrane permeability (Caco-2 assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
